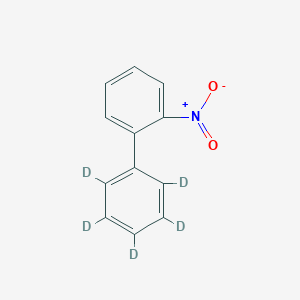

2-Nitrobiphenyl-2',3',4',5',6'-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJKKXRJMXIKSR-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2[N+](=O)[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617870 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64420-97-9 | |

| Record name | 2-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Isotopic Labeling Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination

NMR spectroscopy is an indispensable tool for elucidating the exact positions of deuterium atoms within a molecule. By comparing the spectra of the deuterated compound with its non-deuterated counterpart, the sites of isotopic substitution can be unambiguously confirmed.

In ¹H NMR spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) leads to the disappearance or significant attenuation of the signal corresponding to that proton's position. researchgate.net This is because ²H has a different nuclear spin (I=1) and a much smaller gyromagnetic ratio than ¹H, causing it to resonate at a completely different frequency.

For 2-Nitrobiphenyl-2',3',4',5',6'-d5, the ¹H NMR spectrum is expected to show signals only for the protons on the unsubstituted nitro-bearing phenyl ring. The complex multiplet signals that would typically appear for the protons at the 2', 3', 4', 5', and 6' positions of the second phenyl ring in unlabeled 2-Nitrobiphenyl (B167123) will be absent. researchgate.net This "quenching" of signals provides strong evidence for successful deuteration on the target phenyl ring.

Table 1: Comparison of Expected ¹H NMR Signals for 2-Nitrobiphenyl and its Deuterated Analog

| Protons | Expected Chemical Shift (ppm) in 2-Nitrobiphenyl | Expected Signal in this compound |

|---|---|---|

| H-3, H-4, H-5, H-6 | Complex multiplets in the aromatic region | Complex multiplets in the aromatic region |

| H-2', H-6' | Multiplet in the aromatic region | Absent |

| H-3', H-5' | Multiplet in the aromatic region | Absent |

| H-4' | Multiplet in the aromatic region | Absent |

While ¹H NMR confirms the absence of protons, ²H NMR (or Deuterium NMR) provides direct evidence for the presence and location of deuterium atoms. wikipedia.org This technique specifically detects the ²H nucleus. For an effective analysis, the sample is typically dissolved in a standard protonated solvent to prevent the solvent's deuterium signal from overwhelming the analyte's signals. blogspot.comillinois.edudal.ca

The ²H NMR spectrum of this compound will display signals in the aromatic region. The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR. illinois.edumagritek.com Therefore, peaks corresponding to the chemical shifts of the 2', 3', 4', 5', and 6' positions will be observed, directly confirming that deuteration has occurred at these specific sites. wikipedia.org Due to the quadrupolar nature of the deuterium nucleus, the resolution is generally lower, and the peaks are broader compared to proton NMR. wikipedia.orgmagritek.com

The substitution of hydrogen with deuterium also influences the ¹³C NMR spectrum. This phenomenon, known as the deuterium isotope effect, causes shifts in the resonance of the attached carbon and, to a lesser extent, other nearby carbons. nih.govrsc.org

Key observations in the ¹³C NMR spectrum of this compound include:

One-bond isotope effect: The signals for the carbons directly bonded to deuterium (C-2', C-3', C-4', C-5', and C-6') will be shifted upfield. The coupling between carbon and deuterium (C-D) can also lead to a change in the multiplicity of the signal (e.g., a triplet for a CD group) and a significant reduction in signal intensity, sometimes to the point of disappearance from the spectrum under standard acquisition conditions. olemiss.edu

Two-bond and long-range isotope effects: Carbons that are two or more bonds away from the site of deuteration may also experience small upfield shifts, though these effects are much smaller than the one-bond effect. nih.govrsc.org

By comparing the ¹³C NMR spectrum of the deuterated compound to that of the unlabeled 2-Nitrobiphenyl, these specific chemical shift perturbations and intensity changes confirm the deuteration pattern. nih.gov

Table 2: Expected Isotope Effects in the ¹³C NMR Spectrum of this compound

| Carbon Atom | Expected Observation | Rationale |

|---|---|---|

| C-2', C-3', C-4', C-5', C-6' | Upfield shift, reduced signal intensity, possible multiplet | One-bond deuterium isotope effect |

| C-1' | Small upfield shift | Two-bond deuterium isotope effect |

| C-1, C-2 | Minimal to no shift | Long-range effects are typically negligible |

| Other carbons (unsubstituted ring) | No significant change | Isotope effect diminishes with distance |

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is a fundamental technique for verifying the molecular weight of a compound and assessing its isotopic purity. nih.gov It precisely measures the mass-to-charge ratio (m/z) of ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. acs.org For this compound, HRMS is used to confirm the successful incorporation of five deuterium atoms.

The theoretical monoisotopic mass of unlabeled 2-Nitrobiphenyl (C₁₂H₉NO₂) is 199.0633 g/mol . By replacing five hydrogen atoms with five deuterium atoms, the expected monoisotopic mass for C₁₂H₄D₅NO₂ increases significantly. This measured mass must match the calculated exact mass, confirming the correct number of deuterium substitutions and a high degree of isotopic purity.

Table 3: Calculated Molecular Weights for HRMS Confirmation

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| 2-Nitrobiphenyl | C₁₂H₉NO₂ | 199.0633 |

| This compound | C₁₂H₄D₅NO₂ | 204.0945 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. nih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For an isotopically labeled compound, analyzing the m/z of the fragments reveals whether the deuterium labels are retained or lost.

In the fragmentation of this compound, key diagnostic fragments would include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂. youtube.com The remaining biphenyl-d₅ cation would be observed at a correspondingly higher m/z compared to the unlabeled analog.

Cleavage of the Biphenyl (B1667301) Bond: Cleavage of the bond connecting the two phenyl rings would result in fragment ions corresponding to the nitrophenyl cation and the d₅-phenyl radical (or vice-versa). The detection of a phenyl-d₅ related fragment (e.g., at m/z 82, for C₆D₅⁺) would be definitive proof of deuteration on that ring.

This analysis confirms that the deuterium atoms are located on the intended phenyl ring and are stable within the molecule's core structure under ionization conditions. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of C-D Bonds

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is an indispensable tool for the structural characterization of molecules. In the case of this compound, these techniques are particularly useful for confirming the presence and nature of the carbon-deuterium (C-D) bonds.

The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequency of the C-H bond. Based on the principles of the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the two atoms in the bond. Since deuterium has approximately twice the mass of hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. msu.edu

Aromatic C-H stretching vibrations typically occur in the range of 3100-3000 cm⁻¹. Consequently, the corresponding C-D stretching vibrations are expected to appear in a "silent" region of the IR and Raman spectra, around 2300-2100 cm⁻¹, where there is minimal interference from other fundamental vibrations. nih.gov This makes the C-D stretching band a clear and unambiguous marker for deuteration. nih.gov

In addition to the C-D stretching modes, the IR and Raman spectra of this compound will also exhibit characteristic bands for the nitro group (NO2). The asymmetric and symmetric stretching vibrations of the NO2 group attached to an aromatic ring are typically observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The presence of these bands, along with the C-D stretching vibrations, provides a comprehensive spectroscopic signature for the molecule.

Raman spectroscopy is particularly advantageous for observing the C-D vibrations in certain contexts. The technique is sensitive to changes in polarizability, and the C-D bond can give rise to a strong Raman signal. researchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-D (aromatic) | Stretching | 2300 - 2100 | IR, Raman |

| C-H (aromatic) | Stretching | 3100 - 3000 | IR, Raman |

| C=C (aromatic) | Stretching | 1600 - 1450 | IR, Raman |

| NO2 (aromatic) | Asymmetric Stretch | 1550 - 1475 | IR |

| NO2 (aromatic) | Symmetric Stretch | 1360 - 1290 | IR |

This table presents generally expected wavenumber ranges for the specified functional groups based on established spectroscopic principles. msu.eduorgchemboulder.com Specific peak positions for the title compound would require experimental measurement.

Advanced Analytical Applications in Complex Chemical and Biological Systems

Application as Internal Standards in Quantitative Analytical Methods

Isotope dilution analysis is a powerful technique for accurate quantification in mass spectrometry. researchgate.net By adding a known quantity of an isotopically labeled compound, such as 2-Nitrobiphenyl-d5, to a sample at the beginning of the analytical workflow, variations that occur during sample preparation, extraction, and analysis can be effectively normalized. This stable-isotope labeled internal standard (SIL-IS) is chemically identical to the analyte of interest but has a different mass, allowing the mass spectrometer to distinguish between the two.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique, but it is susceptible to matrix effects. unitar.org These effects occur when co-eluting compounds from the sample matrix, such as salts, lipids, or other organic matter, interfere with the ionization of the target analyte in the mass spectrometer's ion source. unitar.orgnih.gov This interference can lead to either a suppression or enhancement of the analyte signal, resulting in inaccurate quantification. sci-hub.se

Because 2-Nitrobiphenyl-d5 has virtually identical physicochemical properties and chromatographic retention time to the native 2-nitrobiphenyl (B167123), it experiences the same degree of ion suppression or enhancement. mdpi.com By calculating the ratio of the signal response of the native analyte to that of the deuterated internal standard, the variability caused by the matrix is cancelled out. This normalization allows for accurate quantification even in highly complex samples like wastewater, sediment, or blood plasma. nih.govnih.gov

Table 1: Illustrative Example of Matrix Effect Correction in LC-MS/MS This table demonstrates the principle of how a stable isotope-labeled internal standard (SIL-IS) corrects for signal suppression in a complex matrix.

| Sample Type | Analyte (2-Nitrobiphenyl) Peak Area | SIL-IS (2-Nitrobiphenyl-d5) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Error without IS Correction |

| Solvent Standard | 1,000,000 | 1,050,000 | 0.95 | 10.0 (Reference) | 0% |

| Wastewater Extract | 450,000 (-55% Signal Suppression) | 472,500 | 0.95 | 10.0 | -55% |

| Sediment Extract | 200,000 (-80% Signal Suppression) | 210,000 | 0.95 | 10.0 | -80% |

In trace analysis, where analytes are present at very low concentrations, even minor variations in sample handling, extraction efficiency, or instrument response can lead to significant errors. sigmaaldrich.com The use of 2-Nitrobiphenyl-d5 as an internal standard is crucial for enhancing the precision (the closeness of repeated measurements to each other) and accuracy (the closeness of a measurement to the true value) of these analyses. researchgate.netchromatographyonline.com

The internal standard compensates for analyte losses during multi-step sample preparation procedures and corrects for fluctuations in injection volume and instrument sensitivity. mdpi.com By normalizing the analyte response, the relative standard deviation (RSD) of replicate measurements is significantly reduced, leading to higher precision and more reliable data. This is a fundamental requirement for monitoring persistent organic pollutants (POPs) in the environment, where regulatory decisions depend on accurate and precise data. nih.gov

Table 2: Research Finding on Improved Precision with an Internal Standard This table illustrates how using an internal standard reduces the variability of measurements, thereby improving precision.

| Measurement Type | Replicate 1 (Area) | Replicate 2 (Area) | Replicate 3 (Area) | Mean | Relative Standard Deviation (RSD) |

| Without Internal Standard | 120,500 | 145,100 | 115,300 | 126,967 | 12.5% |

| With Internal Standard (Analyte/IS Ratio) | 0.96 | 0.99 | 0.95 | 0.97 | 2.1% |

The use of 2-Nitrobiphenyl-d5 is an integral part of robust method validation and routine quality control (QC) in analytical laboratories. chromatographyonline.com During method validation, the SIL-IS helps establish key performance characteristics such as linearity, limits of detection (LOD) and quantification (LOQ), and recovery across different batches and matrices. nih.gov Regulatory bodies often favor or mandate methods that employ isotope dilution for confirmatory analysis due to their inherent reliability. nih.gov

In routine QC, the response of the internal standard is monitored in every sample. A consistent response for 2-Nitrobiphenyl-d5 across a batch of samples provides confidence that the analytical process is stable. Any significant deviation in its signal can indicate a problem with a specific sample's extraction or analysis, allowing for the result to be flagged for review. mdpi.com

Chromatographic Separation Techniques Coupled with Mass Spectrometry

2-Nitrobiphenyl-d5 is designed for use with chromatographic methods that separate chemical components of a mixture before they are detected by a mass spectrometer. The choice between gas or liquid chromatography depends on the analyte's properties and the complexity of the sample matrix.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including persistent organic pollutants (POPs) like nitrobiphenyls. chromatographyonline.com In GC-MS analysis, 2-Nitrobiphenyl and its deuterated standard are vaporized and separated based on their boiling points and interaction with a capillary column.

The nearly identical volatility and chromatographic behavior of 2-Nitrobiphenyl-d5 ensure that it co-elutes with the unlabeled analyte. nih.gov Upon elution from the GC column, the compounds enter the mass spectrometer, where they are ionized and detected. The 5-dalton mass difference allows the detector to clearly resolve the analyte from the internal standard, enabling accurate quantification even if the chromatographic peak is not perfectly separated from other matrix components. This technique is frequently applied to the analysis of POPs in environmental samples such as air, water, and soil. unitar.org

For analytes in complex biological or environmental samples that are non-volatile or thermally unstable, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This is particularly true for samples like sludge, tissues, or fatty foods, where the matrix is too complex for direct GC-MS analysis. chromatographyonline.com

In an LC-MS/MS method, 2-Nitrobiphenyl-d5 is added to the sample prior to extraction. The sample extract is then injected into the LC system, where the analyte and standard are separated chromatographically before entering the mass spectrometer. The primary role of the internal standard in this context is to correct for the significant matrix effects, particularly ion suppression, that are common in electrospray ionization (ESI), the most widely used LC-MS interface. unitar.orgnih.gov The robustness provided by the internal standard makes LC-MS/MS a powerful tool for monitoring trace levels of pollutants and their metabolites in challenging matrices.

Use in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample prior to analysis. This labeled compound, in this case, 2-Nitrobiphenyl-2',3',4',5',6'-d5, serves as an internal standard. The fundamental principle of IDMS is that the isotopically labeled standard behaves chemically and physically identically to the native analyte throughout the entire analytical process, including extraction, purification, and instrumental analysis.

The key advantage of using this compound in IDMS is its ability to compensate for variations and losses that can occur during sample preparation and analysis. Any loss of the target analyte during extraction or derivatization will be accompanied by a proportional loss of the deuterated internal standard. Similarly, any suppression or enhancement of the ionization signal in the mass spectrometer due to matrix effects will affect both the analyte and the internal standard equally. nih.gov

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added deuterated standard, a highly accurate quantification of the analyte in the original sample can be achieved. This method effectively corrects for procedural inconsistencies and matrix interferences that can plague other quantitative analytical techniques. nih.gov The use of a stable isotope-labeled internal standard like 2-Nitrobiphenyl-d5 is particularly crucial for the analysis of trace levels of nitroaromatic compounds in complex environmental and biological samples, where matrix effects can be significant.

Calibration Strategies and Standard Curve Generation with Deuterated Analogs

The generation of a reliable calibration curve is a fundamental aspect of quantitative analysis. In the context of IDMS using this compound, the calibration curve is constructed by plotting the ratio of the response of the native analyte (2-nitrobiphenyl) to the response of the deuterated internal standard against the concentration of the native analyte.

A series of calibration standards are prepared containing a fixed concentration of the internal standard (this compound) and varying known concentrations of the native analyte. These standards are then analyzed by a suitable technique, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to monitor specific ions characteristic of both the analyte and the deuterated internal standard.

The resulting data are used to construct a calibration curve. The linearity of this curve is a critical indicator of the quality of the analytical method. A high coefficient of determination (R²) for the calibration curve demonstrates a strong linear relationship between the concentration and the response ratio, which is essential for accurate quantification of the analyte in unknown samples.

Table 1: Illustrative Calibration Curve Data for 2-Nitrobiphenyl Analysis using this compound as an Internal Standard

| Concentration of 2-Nitrobiphenyl (ng/mL) | Response of 2-Nitrobiphenyl (Analyte) | Response of 2-Nitrobiphenyl-d5 (Internal Standard) | Response Ratio (Analyte/Internal Standard) |

| 1 | 15,234 | 150,112 | 0.101 |

| 5 | 76,170 | 149,987 | 0.508 |

| 10 | 151,988 | 150,543 | 1.009 |

| 25 | 380,210 | 150,333 | 2.529 |

| 50 | 755,432 | 149,889 | 5.040 |

| 100 | 1,510,864 | 150,210 | 10.058 |

| 250 | 3,789,660 | 150,601 | 25.163 |

This table presents hypothetical data for illustrative purposes, demonstrating the expected linear relationship in an IDMS calibration.

The use of a deuterated analog like this compound as an internal standard in the calibration process offers several advantages over other types of internal standards. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatographic separation, ensuring that both compounds experience the same matrix effects at the same time. This co-elution is a significant factor in achieving high precision and accuracy in the final quantitative results.

Mechanistic Investigations Involving Deuterium Kinetic Isotope Effects

Primary Kinetic Isotope Effects (KIE) on Reaction Rates

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. clearsynth.comyoutube.com For reactions involving 2-Nitrobiphenyl-2',3',4',5',6'-d5, a primary KIE would be expected if a C-D bond on the deuterated phenyl ring is cleaved during the slowest step of the reaction.

A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H(D) bond is broken in the rate-determining step. youtube.com Hypothetically, if this compound were to undergo a reaction involving, for example, a C-H activation on the deuterated ring, the observation of a large KIE would pinpoint this activation as the rate-limiting event. Without experimental studies on this specific compound, it is impossible to provide data on its reaction pathways.

In some reactions, particularly those involving the transfer of a proton or deuteron (B1233211), the particle can pass through the activation barrier rather than going over it, a quantum mechanical phenomenon known as tunneling. google.comnih.govrsc.org Tunneling is more probable for lighter isotopes, so an unusually large primary KIE (well above the semiclassical limit of ~7-8 at room temperature) can indicate a significant contribution from tunneling. nih.gov Studies on proton transfer reactions have shown that quantum tunneling can enhance reaction rates by many orders of magnitude. google.com Whether reactions involving this compound exhibit tunneling is a question that can only be answered through dedicated experimental and computational investigation.

Secondary Kinetic Isotope Effects

Secondary KIEs occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. youtube.com These effects are typically smaller than primary KIEs (kH/kD values are often in the range of 0.7 to 1.5) but provide valuable information about changes in the transition state structure. youtube.comnih.gov

Secondary KIEs are sensitive to changes in the hybridization of the carbon atom to which the deuterium (B1214612) is attached. researchgate.net A change from sp3 to sp2 hybridization in the transition state typically results in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse secondary KIE (kH/kD < 1). researchgate.net For this compound, the deuterated phenyl ring has sp2 hybridized carbons. If a reaction caused one of these carbons to become more sp3-like in the transition state, an inverse secondary KIE would be expected. No such studies have been published for this compound.

The rotational barrier around the central C-C bond in biphenyl (B1667301) systems leads to the phenomenon of atropisomerism, where rotation is hindered. youtube.com Isotopic substitution can, in principle, influence the conformational dynamics. The slightly different bond lengths and vibrational properties of C-D versus C-H bonds could subtly affect the rotational barrier or the preferred dihedral angle in the transition state. However, without specific studies on this compound, any discussion of conformational effects on its reaction dynamics remains purely speculative.

Probing Reaction Pathways and Intermediate Formation

KIE studies are instrumental in distinguishing between different possible reaction mechanisms and in providing evidence for the formation of transient intermediates. For instance, in reactions catalyzed by transition metals, KIEs can help to elucidate steps such as oxidative addition or reductive elimination. rutgers.edu In the context of 2-nitrobiphenyls, which can be synthesized via Suzuki coupling reactions, KIE studies could probe the mechanism of the coupling itself. researchgate.netgoogle.com However, the scientific literature lacks any such mechanistic probes using this compound.

Studies of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class. The mechanism of these reactions can be either a two-step process involving a Meisenheimer complex or a concerted process. The use of this compound in SNAr reactions could help elucidate the mechanism by revealing any involvement of the d5-phenyl ring in the rate-determining step. For instance, if a reaction exhibited a significant KIE, it might suggest a mechanism where the deuterated ring is involved in stabilization or steric interactions in the transition state. However, no studies specifically measuring the KIE for SNAr reactions of this compound have been found in the scientific literature.

Investigation of Reduction Pathways of Nitro Groups

The reduction of the nitro group is a common transformation. The mechanism can proceed through various intermediates, and the nature of the reductant and reaction conditions can influence the pathway. While numerous methods exist for the reduction of nitroarenes, studies detailing the kinetic isotope effects using this compound to probe the influence of the distal phenyl ring on the reduction mechanism are not available. Such a study could reveal, for example, if intermolecular interactions involving the deuterated ring affect the rate of reduction.

Photochemical Reactions and Wavelength Dependency of KIE

Photochemical reactions of nitroaromatic compounds are of significant interest. The energy and wavelength of light can influence the reaction pathway and the observed kinetic isotope effects. Research on other nitroaromatic compounds, such as o-nitrobenzyl derivatives, has shown that the KIE can be wavelength-dependent, suggesting the involvement of different excited states. nih.gov A similar investigation using this compound could provide valuable insights into its photochemistry. Unfortunately, no such studies focused on this specific molecule have been reported.

Deuterium Labeling for Tracing Atom Movement in Chemical Transformations

Deuterium labeling is an invaluable technique for tracing the fate of atoms throughout a chemical reaction. By incorporating deuterium at a specific position, scientists can follow the movement of that part of the molecule, helping to distinguish between different possible reaction pathways.

The use of this compound could be instrumental in tracking the integrity of the non-nitrated phenyl ring during various chemical transformations. For example, in rearrangement reactions or complex multi-step syntheses, the presence and position of the deuterium atoms in the final product would provide unambiguous evidence of the transformations that have occurred. To date, no published research has utilized this compound for this purpose.

Computational Chemistry Approaches to Deuterated 2 Nitrobiphenyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for studying the electronic structure of molecules. researchgate.net It is particularly well-suited for investigating systems like 2-nitrobiphenyl (B167123) and its deuterated analogues. ichem.md DFT methods are used to determine optimized geometries, electronic properties, and vibrational frequencies, and to model reaction pathways. researchgate.netichem.md The choice of functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set is crucial for obtaining reliable results, and benchmark studies are often performed to identify the most appropriate level of theory for a specific class of molecules or reactions. researchgate.netnih.gov For instance, studies on organic polysulfides have shown that hybrid functionals like M06-2X and B3LYP-D3(BJ) are accurate for reaction energies, while MN15 and ωB97X-D are excellent for activation energies. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For 2-Nitrobiphenyl-2',3',4',5',6'-d5, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-substituents (the nitro group and the ortho-hydrogen/deuterium) and the electronic effects favoring co-planarity for extended π-conjugation.

DFT calculations provide a wealth of information about the electronic nature of a molecule. For this compound, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

The introduction of the electron-withdrawing nitro group significantly lowers the HOMO and LUMO energies compared to unsubstituted biphenyl (B1667301) and increases the dipole moment. ichem.md The deuteration of the second ring is expected to have a negligible direct impact on these electronic properties, as it does not alter the electron count or the fundamental electronic structure. snnu.edu.cn However, the subtle geometric changes induced by deuteration could lead to minor secondary effects on the orbital energies.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic properties. A study on nitro-biphenyl derivatives using the B3LYP functional and 3-21G basis set provides reference values that are analogous to what would be expected for the deuterated compound. ichem.md

Table 1: Calculated Electronic Properties of Biphenyl and 2-Nitrobiphenyl (Illustrative) Data adapted from a theoretical study on biphenyl derivatives. ichem.md Calculations were performed at the B3LYP/3-21G level of theory.

| Property | Biphenyl | 2-Nitrobiphenyl | Unit |

| HOMO Energy | -6.45 | -7.21 | eV |

| LUMO Energy | -0.27 | -2.01 | eV |

| Energy Gap (ΔE) | 6.18 | 5.20 | eV |

| Ionization Potential (I) | 6.45 | 7.21 | eV |

| Electron Affinity (A) | 0.27 | 2.01 | eV |

| Electronegativity (χ) | 3.36 | 4.61 | eV |

| Hardness (η) | 3.09 | 2.60 | eV |

| Softness (S) | 0.32 | 0.38 | eV⁻¹ |

| Electrophilicity Index (ω) | 1.83 | 4.09 | eV |

| Dipole Moment | 0.00 | 4.19 | Debye |

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic excitations from the ground state to various excited states. mdpi.comunige.ch

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. For a reaction involving this compound, such as the reduction of the nitro group or further electrophilic substitution, DFT can be used to locate the TS geometry. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The reaction coordinate mapping technique is a more advanced approach used to study complex dynamics, especially in condensed phases where the environment plays a significant role. arxiv.orgarxiv.org This method involves defining a collective environmental coordinate—the "reaction coordinate"—which is then coupled to the system. arxiv.orgaps.org This allows for a more accurate description of processes where solvent or other environmental effects are strong. arxiv.org For a reaction of deuterated 2-nitrobiphenyl in solution, this technique could model how solvent molecules rearrange during the reaction, providing a more detailed picture than implicit solvent models. nih.gov

DFT calculations can effectively predict the regioselectivity of electrophilic aromatic substitution reactions. The outcome of such reactions is governed by the directing effects of the substituents already present on the aromatic ring. libretexts.org In this compound, the unsubstituted ring contains a powerful electron-withdrawing nitro group (-NO₂). This group is a strong deactivator and a meta-director, meaning it will direct incoming electrophiles to the meta-positions (C3 and C5) of its own ring, while deactivating the ring towards attack. libretexts.orgiaea.org

The second ring is fully deuterated. The phenyl group itself is generally considered a weak activator and an ortho-, para-director. Therefore, an incoming electrophile would preferentially attack the non-deuterated ring at the positions meta to the nitro group. To computationally predict this, one would model the transition states for electrophilic attack at all possible positions on both rings. The position with the lowest activation energy barrier will correspond to the major product. nih.gov The stability of the intermediate carbocation (the σ-complex or arenium ion) is the key factor; attack at the meta position avoids placing the positive charge adjacent to the electron-withdrawing nitro group, which would be highly destabilizing. libretexts.org

Table 2: Predicted Regioselectivity for Electrophilic Attack on 2-Nitrobiphenyl

| Ring of Attack | Position of Attack | Directing Group | Expected Outcome | Rationale |

| Ring 1 (with -NO₂) | ortho (C3, C6) | -NO₂ (meta-director) | Minor/No Product | Highly destabilized intermediate due to proximity of positive charge to -NO₂. |

| Ring 1 (with -NO₂) | meta (C4, C5) | -NO₂ (meta-director) | Major Product | More stable intermediate; positive charge is not placed on a carbon adjacent to the -NO₂ group. libretexts.org |

| Ring 2 (deuterated) | ortho' (C2', C6') | Phenyl (o,p-director) | Minor Product | Ring 1 is strongly deactivated by the -NO₂ group, making Ring 2 more reactive in comparison, but attack is sterically hindered. |

| Ring 2 (deuterated) | para' (C4') | Phenyl (o,p-director) | Minor Product | Ring 1 is strongly deactivated, but this position is sterically accessible. |

Molecular Dynamics (MD) Simulations of Deuterated 2-Nitrobiphenyl Interactions

While quantum chemical methods are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motion, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a box of water or other solvent). rsc.orgscirp.org

For this compound, an MD simulation would typically begin with a geometry optimized by quantum mechanics. The molecule would be placed in a simulation box filled with a chosen solvent, and the system would be brought to a desired temperature and pressure. nih.gov The simulation trajectory, a record of all atomic positions over time, can then be analyzed to understand:

Conformational Dynamics: How the dihedral angle between the phenyl rings fluctuates over time in solution.

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar nitro group and the nonpolar phenyl rings.

Intermolecular Interactions: If other solute molecules are present, MD can be used to study aggregation, π-stacking, and other non-covalent interactions.

Intermolecular Interaction Energy Calculations

Understanding and quantifying the non-covalent interactions between molecules is crucial for predicting their behavior in the solid state (crystal packing) and in solution (aggregation). mdpi.com For this compound, key intermolecular interactions could include π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar nitro group.

High-level quantum chemical methods can be used to calculate the precise energy of these interactions. A common approach is the supermolecular method, where the interaction energy is calculated as the difference between the energy of the interacting dimer and the sum of the energies of the isolated monomers. These calculations must be corrected for an artifact known as Basis Set Superposition Error (BSSE). nih.gov More sophisticated methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces. This provides deep insight into the nature of the forces holding the molecules together. In the context of a crystal structure, energy framework analysis can be performed to visualize and quantify the interaction energies between pairs of molecules, highlighting the dominant forces responsible for the crystal packing. mdpi.com

Correlation of Computational Data with Experimental Observations

The synergistic use of computational chemistry and experimental methods provides a powerful approach to understanding the dynamics of sterically hindered systems like deuterated 2-nitrobiphenyls. While direct and comprehensive studies correlating theoretical calculations and experimental results for this compound are not extensively documented in publicly available literature, a strong basis for such a correlation can be established by examining studies on the parent compound, 2-nitrobiphenyl, and the principles of kinetic isotope effects. The primary area of interest for such a correlation is the atropisomerization process, which involves the restricted rotation around the central carbon-carbon single bond.

The correlation between computational and experimental data for these systems typically revolves around the rotational energy barrier. Experimental techniques such as dynamic NMR spectroscopy and dynamic HPLC can be used to determine the free energy of activation (ΔG‡) for the interconversion of the atropisomers. rsc.orgresearchgate.net Computationally, methods like Density Functional Theory (DFT) and post-Hartree-Fock methods (e.g., MP2, CCSD(T)) are employed to calculate the potential energy surface for the rotation around the C-C bond and to identify the transition state geometry and its energy. rsc.orgcnr.itcomporgchem.com

For non-deuterated biphenyls, DFT calculations have been shown to provide results that match quite satisfactorily with experimental barriers. rsc.org For instance, in a study on a related chiral biphenyl, DFT data at the B3LYP/6-31G(d) and B3LYP/6-311+G(d,p) levels of theory were in good agreement with experimental values obtained from dynamic HPLC and racemization rate constants. cnr.it In contrast, Hartree-Fock (HF) methods tend to overestimate the barrier, while MP2 calculations often align well with DFT results. cnr.it The choice of basis set can also be crucial, with larger basis sets generally providing more accurate results, although in some cases, the computed data appear almost independent of the basis set used. cnr.itcomporgchem.com

The following table presents a conceptual comparison of experimental and computational data for the rotational barrier of a generic 2-substituted biphenyl system, illustrating the typical agreement found in research.

Table 1: Illustrative Comparison of Experimental and Computational Rotational Barriers for a 2-Substituted Biphenyl

| Method | Parameter | Reported Value (kcal/mol) |

|---|---|---|

| Experimental | ||

| Dynamic NMR | ΔG‡ | 20.5 |

| Dynamic HPLC | ΔG‡ | 20.2 |

| Computational | ||

| HF/6-31G(d) | ΔE‡ | 23.1 |

| B3LYP/6-31G(d) | ΔE‡ | 20.8 |

| MP2/6-31G(d) | ΔE‡ | 20.6 |

Note: This table is illustrative and based on typical results from the literature for similar compounds; it does not represent specific data for this compound.

When considering the deuterated compound, this compound, the primary influence of the deuterium (B1214612) atoms is expected to be on the vibrational frequencies of the molecule, which in turn can lead to a secondary kinetic isotope effect (SKIE) on the rate of atropisomerization. wikipedia.orglibretexts.orgprinceton.edu Since no bonds to the deuterium atoms are broken during the rotation, the effect is secondary.

The SKIE in this case would arise from changes in the zero-point vibrational energy (ZPVE) between the ground state and the transition state. The transition state for atropisomerization is a planar or near-planar conformation where steric hindrance is maximized. This steric strain can lead to changes in the C-H (or C-D) bending and stretching frequencies.

Computationally, the ZPVE corrections can be calculated for both the deuterated and non-deuterated species. The predicted kinetic isotope effect (kH/kD) can then be compared with experimentally determined values. For SKIEs, these values are typically small, often ranging from 0.9 to 1.2. wikipedia.org An inverse kinetic isotope effect (kH/kD < 1) might be observed if the C-D bonds become sterically more constrained in the transition state, leading to an increase in the vibrational frequencies and thus a higher ZPVE for the deuterated transition state compared to the non-deuterated one. Conversely, a normal kinetic isotope effect (kH/kD > 1) would suggest a loosening of these vibrations in the transition state.

The following table outlines the expected data from a correlational study on the atropisomerization of 2-Nitrobiphenyl-d5.

Table 2: Expected Correlational Data for Atropisomerization of 2-Nitrobiphenyl vs. 2-Nitrobiphenyl-d5

| Species | Method | Parameter | Predicted/Observed Value |

|---|---|---|---|

| 2-Nitrobiphenyl | Experimental (e.g., D-NMR) | ΔG‡ (kcal/mol) | ~18-22 |

| Computational (e.g., DFT) | ΔE‡ (kcal/mol) | ~18-22 | |

| 2-Nitrobiphenyl-d5 | Experimental (e.g., D-NMR) | ΔG‡ (kcal/mol) | Slightly different from H-analog |

| Computational (e.g., DFT) | ΔE‡ (kcal/mol) | Slightly different from H-analog | |

| Comparison | Experimental | kH/kD | ~0.95-1.05 |

Note: The values in this table are hypothetical and represent expected trends based on established principles of kinetic isotope effects and computational chemistry.

Environmental Transformation and Biodegradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation processes, which are chemical and physical in nature rather than biological, play a significant role in the transformation of organic pollutants in the environment. For 2-Nitrobiphenyl-2',3',4',5',6'-d5, the primary abiotic degradation mechanisms of interest are photolysis and hydrolysis.

Photolysis Studies of Deuterated Nitrobiphenyls in Aquatic Systems

For 2-nitrobiphenyl (B167123), photolysis would likely involve the excitation of the nitro group and the aromatic rings, potentially leading to the cleavage of the C-N bond or the biphenyl (B1667301) linkage. The presence of deuterium (B1214612) atoms on one of the phenyl rings in this compound is not expected to significantly alter the primary photochemical absorption process. However, the kinetic isotope effect (KIE) could influence the rates of subsequent bond-breaking steps. nih.govwikipedia.org Since C-D bonds are stronger than C-H bonds, reactions involving the cleavage of these bonds would be slower. In the case of this compound, if photolytic degradation pathways involve the cleavage of a C-D bond on the deuterated ring, the rate of degradation would be expected to be slightly slower compared to its non-deuterated counterpart.

Table 1: Potential Photolysis Products of 2-Nitrobiphenyl

| Product Type | Example Compound | Potential Formation Pathway |

| Denitration Product | Biphenyl | Cleavage of the C-NO2 bond |

| Hydroxylated Product | 2-Hydroxybiphenyl | Substitution of the nitro group |

| Ring-Cleavage Products | Various aliphatic acids | Oxidative opening of the aromatic rings |

Note: This table is based on general principles of nitroaromatic photolysis; specific products for this compound would require experimental verification.

Hydrolytic Stability Investigations

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Generally, aromatic nitro compounds like 2-nitrobiphenyl are resistant to hydrolysis under typical environmental pH conditions due to the stability of the aromatic ring and the strong C-N bond. rsc.orgresearchgate.net Specific studies on the hydrolytic stability of this compound are not available. However, based on the known stability of similar compounds, it is expected to be hydrolytically stable under normal environmental conditions. The presence of deuterium atoms is unlikely to alter this stability, as the C-D bonds are even more stable than C-H bonds and are not typically involved in hydrolytic reactions of this class of compounds.

Biotic Degradation Pathways by Microorganisms

The biodegradation of nitroaromatic compounds by microorganisms is a key process in their environmental removal. Bacteria and fungi have evolved diverse enzymatic strategies to transform or completely mineralize these substances. nih.govnih.gov

Aerobic Degradation Routes and Enzyme Characterization

Under aerobic conditions, the biodegradation of nitroaromatic compounds can proceed through several pathways, often initiated by dioxygenase or monooxygenase enzymes. nih.gov These enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the removal of the nitro group as nitrite. nih.gov For compounds similar to 2-nitrobiphenyl, such as nitrobenzene (B124822) and 2-nitrotoluene (B74249), oxidative pathways are well-documented. nih.govresearchgate.net For example, the degradation of 2-nitrotoluene by a Micrococcus species involves the formation of 3-methylcatechol (B131232) and the release of nitrite, a process initiated by a dioxygenase. researchgate.net

For 2-nitrobiphenyl, an analogous pathway would likely involve a dioxygenase attacking the non-nitrated ring, leading to the formation of a dihydroxylated biphenyl intermediate, followed by ring cleavage. The enzymes involved in the degradation of biphenyl itself are well-characterized and include biphenyl dioxygenase, which could potentially act on 2-nitrobiphenyl.

The degradation of this compound would likely follow a similar oxidative pathway. However, the initial enzymatic attack would be subject to a kinetic isotope effect (KIE). nih.govwikipedia.orgnih.gov If the initial hydroxylation by a dioxygenase occurs on the deuterated ring, the reaction rate would be significantly slower compared to the attack on the non-deuterated ring. This is because the enzymatic breaking of a C-D bond requires more energy than breaking a C-H bond. wikipedia.org This could lead to a preference for initial degradation on the non-deuterated ring.

Table 2: Key Enzymes in the Aerobic Degradation of Nitroaromatic Compounds

| Enzyme | Function | Potential Role in 2-Nitrobiphenyl Degradation |

| Nitrobenzene Dioxygenase | Dihydroxylation of the aromatic ring with removal of the nitro group | Initial attack on the nitrated ring |

| Biphenyl Dioxygenase | Dihydroxylation of the biphenyl rings | Initial attack on the non-nitrated ring |

| Catechol 2,3-Dioxygenase | Meta-cleavage of catechol intermediates | Cleavage of the dihydroxylated ring |

| Monooxygenases | Incorporation of one oxygen atom, can lead to denitration | Alternative initial oxidative attack |

Anaerobic Transformation Processes

Under anaerobic conditions, the primary transformation of nitroaromatic compounds is the reduction of the nitro group. nih.govnih.gov This reduction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nih.gov For 2-nitrobiphenyl, this would result in the formation of 2-aminobiphenyl. This process is often carried out by a variety of anaerobic bacteria, including sulfate-reducing bacteria and clostridia. nih.gov While this transformation detoxifies the nitro group, the resulting aromatic amines may persist under anaerobic conditions.

The anaerobic reduction of the nitro group in this compound is not expected to be significantly affected by the deuteration of the distal phenyl ring. This is because the reaction center is the nitro group, and the C-D bonds are not directly involved in the reduction process. Therefore, the rate of anaerobic transformation of this compound to 2-aminobiphenyl-2',3',4',5',6'-d5 (B16299) is likely to be similar to that of the non-deuterated compound. Further degradation of the biphenyl rings under anaerobic conditions is generally a slower process than aerobic degradation. nih.govresearchgate.net

Microbial Adaptation and Evolution of Degradation Pathways

Microorganisms exhibit a remarkable ability to adapt and evolve new metabolic pathways to degrade xenobiotic compounds. mdpi.com The presence of nitroaromatic compounds in the environment has led to the evolution of specific degradative pathways in bacteria. nih.gov This evolution often involves the recruitment and modification of existing enzymes from pathways for the degradation of naturally occurring aromatic compounds. gatech.edu

For instance, studies on the evolution of 4-nitrotoluene (B166481) degradation have shown that mutations in existing dioxygenase enzymes can lead to improved activity towards new substrates. nih.gov It is plausible that bacteria capable of degrading biphenyl could evolve enhanced capabilities to degrade 2-nitrobiphenyl through mutations in their biphenyl dioxygenase enzymes, making them more efficient at attacking the nitrated ring or the adjacent ring.

In the context of this compound, long-term exposure of a microbial community to this compound could select for microbial strains with enzymes that are less affected by the kinetic isotope effect or that preferentially attack the non-deuterated ring. This adaptive process could lead to the evolution of a microbial consortium specifically tailored for the degradation of this deuterated pollutant.

Research in Bioremediation of Nitroaromatic Contaminants

Bioremediation offers a promising and environmentally friendly approach to clean up sites contaminated with nitroaromatic compounds. nih.gov This strategy relies on the metabolic capabilities of microorganisms to transform these toxic chemicals into less harmful substances. nih.gov Research in this area has identified various bacteria and fungi capable of degrading a wide range of nitroaromatics under different environmental conditions. nih.gov

Aerobic and Anaerobic Degradation Pathways:

Microbial degradation of nitroaromatic compounds can proceed through two main routes: aerobic and anaerobic pathways.

Aerobic Degradation: In the presence of oxygen, bacteria often initiate the degradation of nitroaromatics by using monooxygenase or dioxygenase enzymes. nih.gov These enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite. nih.govnih.gov The resulting catechols are then funneled into central metabolic pathways through ring cleavage. nih.gov Genera like Pseudomonas and Rhodococcus are well-known for their ability to aerobically degrade nitroaromatic compounds. nih.govnih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, the primary transformation involves the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. nih.gov This reduction is often the initial step towards complete mineralization. For some highly halogenated or nitrated compounds, a sequential anaerobic-aerobic treatment can be particularly effective. researchgate.net

Key Microorganisms in Nitroaromatic Bioremediation:

Numerous microbial species have been isolated and studied for their ability to degrade nitroaromatic compounds. The table below summarizes some key findings from research on the bioremediation of compounds structurally related to 2-nitrobiphenyl.

| Microorganism | Compound Degraded | Key Enzyme/Pathway | Reference |

| Pseudomonas sp. strain JS42 | 2-Nitrotoluene | Dioxygenase, meta-cleavage pathway | nih.govnih.gov |

| Rhodococcus sp. 21391 | p-Nitrophenol | Two-component p-nitrophenol monooxygenase, 1,2,4-benzenetriol (B23740) (BT) pathway | nih.govnih.gov |

| Comamonas testosteroni B-356 | 2,2'-Dihydroxybiphenyl | Biphenyl catabolic pathway | nih.gov |

| Microbial Consortia | Petroleum Hydrocarbons | Multiple complementary pathways | nih.gov |

The metabolic versatility of microorganisms, particularly from genera like Pseudomonas and Rhodococcus, makes them prime candidates for bioremediation applications. researchgate.netstrath.ac.uk These bacteria often possess the genetic machinery, sometimes located on plasmids, to break down a wide array of xenobiotic compounds. nih.gov Research continues to explore the construction of microbial consortia and the use of genetic engineering to enhance the efficiency and scope of bioremediation for nitroaromatic contaminants. nih.gov

Biochemical and Metabolic Research

Metabolic Fate and Biotransformation of Deuterated Biphenyls

The metabolism of biphenyl (B1667301) compounds, including nitrobiphenyls, is a complex process primarily occurring in the liver. It involves a series of enzymatic reactions designed to make the lipophilic compounds more water-soluble for excretion. nih.govnih.gov Deuteration at specific sites can significantly influence these pathways.

The biotransformation of biphenyls typically begins with oxidation, creating hydroxylated metabolites. nih.gov For a compound like 2-nitrobiphenyl (B167123), this would likely involve hydroxylation on the biphenyl rings. In a human-relevant cell line (HepG2), 3-chlorobiphenyl (B164846) (a related compound) was shown to be metabolized into a variety of hydroxylated, sulfated, glucuronidated, and methoxylated forms. acs.org For deuterated biphenyls, the primary metabolites would be the corresponding deuterated hydroxylated, sulfated, and glucuronidated conjugates.

Studies on other deuterated compounds have shown that while the fundamental metabolic pathways remain the same, the relative amounts of different metabolites can change. nih.gov For instance, the primary excretion route for most biphenyl metabolites is through urine and feces after conjugation with glucuronic acid or sulfate. Therefore, for 2-Nitrobiphenyl-2',3',4',5',6'-d5, one would expect to identify deuterated hydroxylated nitrobiphenyls and their conjugates in these excreta. The specific pattern and quantity of these metabolites provide direct insight into how deuteration affects the metabolic pathways.

In some cases, deuteration can lead to the formation of novel metabolites. For example, studies with the lower chlorinated PCB, 3-chlorobiphenyl, in HepG2 cells revealed the formation of dechlorinated metabolites, a pathway not previously reported in humans. acs.org This suggests that deuteration could potentially open up or enhance minor metabolic pathways that are less significant for the non-deuterated parent compound.

The initial and often rate-limiting step in the metabolism of many xenobiotics, including biphenyls, is oxidation catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govnih.gov These enzymes are responsible for about 90% of all metabolic clearance of drugs and foreign compounds. nih.gov The five main isoforms involved are CYP1A2, 2C9, 2C19, 2D6, and 3A4. nih.gov

The breaking of a C-H bond is a common mechanism in CYP450-catalyzed reactions. capes.gov.br When a C-D bond is present at the site of metabolism, the higher bond energy can slow down the reaction rate. nih.gov This kinetic isotope effect is a key factor in the altered metabolism of deuterated compounds. nih.gov For example, the CYP450-mediated metabolism of polychlorinated biphenyls (PCBs) to form hydroxylated metabolites is well-documented, with CYP1A and CYP2B-like enzymes being implicated. nih.gov

A significant consequence of deuteration is "metabolic shunting," where the slowing of one metabolic pathway at a deuterated site redirects the compound's metabolism towards alternative, non-deuterated sites. nih.govnih.gov This can lead to a change in the ratio of different metabolites produced. nih.gov

For a molecule like this compound, where one entire phenyl ring is deuterated, CYP450-mediated hydroxylation on that ring would be slowed. This would likely cause a metabolic shift, favoring hydroxylation on the non-deuterated, nitro-substituted ring. This shunting can have significant implications; for instance, it could potentially decrease the formation of a toxic metabolite or, conversely, increase the production of a different toxic species. nih.gov

Studies on specifically deuterated forms of other compounds have demonstrated this phenomenon. For one chemotype studied, deuteration of a methylene (B1212753) group resulted in decreased N-deethylation and increased oxidation on a different part of the molecule, consistent with metabolic switching. nih.gov The pattern of metabolite distribution can become complex, with subtle changes in deuterium (B1214612) position leading to different metabolic outcomes. nih.gov This highlights that rational deuteration requires a detailed understanding of a molecule's metabolic "hot-spots" to predictably alter its biotransformation. nih.gov

Pharmacokinetic Implications of Deuterium Substitution

The changes in metabolic rate and pathways induced by deuteration directly influence the pharmacokinetic properties of a compound, affecting how it is absorbed, distributed, metabolized, and excreted (ADME). nih.gov

One of the most common goals of deuteration in drug development is to decrease the rate of metabolic clearance, thereby increasing the compound's half-life (t½) in the body. nih.govnih.gov By slowing down metabolism, particularly CYP450-mediated clearance, the compound remains in the systemic circulation for a longer period. nih.govresearchgate.net

A successfully deuterated compound can exhibit a significantly reduced clearance rate and a corresponding increase in half-life. nih.gov For example, in a study with d9-methadone, deuteration led to a substantial reduction in clearance (0.9 ± 0.3 L/h/kg vs 4.7 ± 0.8 L/h/kg for the non-deuterated form) in mice. nih.gov This effect is most pronounced when metabolism is the primary route of elimination and the deuterated position is central to the rate-limiting metabolic step. researchgate.netnih.gov

The table below illustrates the potential impact of deuteration on pharmacokinetic parameters, based on findings from various deuterated compounds.

| Parameter | Non-Deuterated Compound (Example) | Deuterated Compound (Example) | Fold Change | Reference |

| Clearance (L/h/kg) | 4.7 ± 0.8 (Methadone) | 0.9 ± 0.3 (d9-Methadone) | ~5.2x decrease | nih.gov |

| Half-life (t½) | Slower metabolism generally leads to a longer half-life. | Longer half-life is a common outcome. | Variable increase | nih.govnih.gov |

| Maximum Concentration (Cmax) | Lower | Higher | Variable increase | nih.gov |

| Area Under the Curve (AUC) | Lower | Higher | Variable increase | nih.gov |

This table is illustrative and compiles data from different studies on various compounds to show the general effects of deuteration.

The direct consequence of reduced clearance and increased half-life is an increase in the total systemic exposure to the compound, which is measured by the area under the concentration-time curve (AUC). nih.gov For instance, deuterated d9-methadone showed a 5.7-fold increase in AUC compared to its non-deuterated counterpart. nih.gov

In Vitro and In Vivo Metabolic Stability Studies

Metabolic stability is a critical parameter in drug discovery and toxicology, as it determines the half-life and exposure of a compound in the body. nih.gov In vitro assays, typically using liver microsomes or hepatocytes, are commonly employed to assess metabolic stability. nih.gov The use of deuterated compounds like this compound can provide insights into how specific structural modifications affect this stability.

The substitution of hydrogen with deuterium can enhance metabolic stability by slowing down metabolism at the site of deuteration due to the kinetic isotope effect. nih.gov For this compound, if hydroxylation on the deuterated ring is a major clearance pathway, the d5 analog is expected to exhibit greater metabolic stability compared to its non-deuterated counterpart.

In Vitro Stability:

An in vitro metabolic stability assay using human liver microsomes could be performed to compare the disappearance of the parent compound over time. The results can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 2: Hypothetical In Vitro Metabolic Stability of 2-Nitrobiphenyl (d0) and 2-Nitrobiphenyl-d5 in Human Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| 2-Nitrobiphenyl (d0) | 35 | 19.8 |

| 2-Nitrobiphenyl-d5 | 60 | 11.5 |

In Vivo Stability:

The enhanced stability of the C-D bond can protect the molecule from degradation by cytochrome P450 enzymes, which are major players in drug metabolism. nih.govmdpi.com This can lead to higher plasma concentrations and prolonged exposure of the parent compound. Such studies are crucial for understanding how subtle structural changes can impact the disposition of a chemical within a biological system.

Toxicological Mechanisms and Pathways

Molecular Mechanisms of Nitroaromatic Toxicity

The toxicity of nitroaromatic compounds is not typically caused by the parent molecule itself, but rather by its metabolic activation into reactive intermediates. scielo.brnih.gov This bioactivation process is central to their mutagenic, carcinogenic, and other toxic effects. nih.govresearchgate.net

A critical step in the toxicity of nitroaromatic compounds is their metabolic reduction. The electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction, which can lead to the formation of highly reactive metabolites. nih.govscielo.br This process is a key aspect of their bioactivation. nih.govwustl.edu

The metabolic pathway generally involves the sequential reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine (B1172632) intermediate. psu.edu This bioactivation can be catalyzed by various enzymes, including cytochrome P450 enzymes. wustl.edu The resulting N-hydroxy arylamine is considered a proximate carcinogen and can be further activated, for example, by esterification to form a highly reactive nitrenium ion. psu.edu

Another bioactivation pathway involves ring oxidation, which can occur with or without the reduction of the nitro group. nih.gov For instance, oxidation of the aromatic ring can produce hydroquinones, which can then be further oxidized to reactive quinones. researchgate.net These electrophilic metabolites are capable of interacting with cellular macromolecules, leading to toxicity. nih.gov

Table 1: Key Metabolic Pathways in Nitroaromatic Bioactivation

| Metabolic Step | Intermediate/Product | Reactivity |

|---|---|---|

| Nitro Reduction (Initial) | Nitroso derivative | Reactive |

| Nitro Reduction (Secondary) | N-hydroxylamine | Proximate carcinogen, electrophilic |

| Ring Oxidation | Hydroxylated derivatives (e.g., hydroquinone) | Can be oxidized to reactive species |

| Further Oxidation | Quinones, Quinone-imines | Highly reactive electrophiles |

This table illustrates the general metabolic steps involved in the bioactivation of nitroaromatic compounds, which are applicable to 2-Nitrobiphenyl (B167123).

The reactive metabolites generated from nitroaromatic compounds are electrophilic and can form covalent bonds with nucleophilic sites in cellular macromolecules, most critically with DNA. nih.govnih.gov The formation of these DNA adducts is a well-established mechanism for the mutagenicity and carcinogenicity of this class of chemicals. nih.govnih.gov

Reactive species, such as nitrenium ions or radical species derived from the N-hydroxylamine metabolite, can attack DNA bases, primarily guanine (B1146940). psu.edunih.gov The major adducts are often formed at the C8 position of guanine (dG-C8). psu.edu For example, the major DNA adduct formed by the reductively activated 1-nitropyrene (B107360) is N-(deoxyguanosin-8-yl)-1-aminopyrene. psu.edu Similarly, for 4-nitrobiphenyl, the major adduct derived from its N-hydroxy metabolite is N-(deoxyguanosin-8-yl)-4-aminobiphenyl. psu.edu If these DNA lesions are not repaired before DNA replication, they can lead to misincorporation of nucleotides, resulting in mutations. nih.govuri.edu

The mutagenic potential of a nitroaromatic compound is influenced by its structure, including the position of the nitro group. nih.govresearchgate.net Some nitroaromatic compounds are potent direct-acting mutagens in bacterial assays, where bacterial nitroreductases activate the compound, while others require metabolic activation by mammalian enzyme systems. nih.gov The resulting DNA damage can induce a range of genotoxic effects, including gene mutations, chromosomal aberrations, and sister-chromatid exchanges. nih.gov

Table 2: Common DNA Adducts from Nitroaromatic Compounds

| Parent Compound Class | Reactive Metabolite | Primary DNA Target | Common Adduct Type |

|---|---|---|---|

| Nitroarenes | N-hydroxy arylamine / Nitrenium ion | Guanine | N-(deoxyguanosin-8-yl) adduct |

This table summarizes common types of DNA adducts formed from nitroaromatic compounds, a mechanism central to the mutagenicity of substances like 2-Nitrobiphenyl.

Besides forming DNA adducts, the metabolism of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. nih.gov The toxicological mechanism for many nitroaromatics involves electron transfer processes that result in the formation of ROS. nih.gov

The metabolic reduction of the nitro group can be a one-electron process, forming a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to oxygen, regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻). This process, known as redox cycling, can lead to a continuous production of superoxide radicals. The cell's antioxidant defenses can be overwhelmed by the excessive production of ROS, leading to a state of oxidative stress. mdpi.com

Oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA. nih.gov ROS can cause single- and double-strand DNA breaks and oxidative DNA base modifications, contributing to the genotoxicity of the compound. mdpi.com Cellular defense mechanisms, such as the NRF2-ARE signaling pathway, are activated to protect cells against the damage caused by ROS and reactive metabolites. nih.gov

Elucidation of Toxicity Pathways and Adverse Outcome Pathways (AOPs)

Understanding the complete sequence of events from the initial chemical interaction to an adverse health effect is crucial for risk assessment. The Adverse Outcome Pathway (AOP) framework provides a structured way to organize this mechanistic knowledge. epa.govnih.govoecd.org

An AOP links a molecular initiating event (MIE) to an adverse outcome (AO) at the organism or population level through a series of causally connected key events (KEs) at different levels of biological organization. epa.govnih.gov

When a cell is exposed to a xenobiotic like 2-Nitrobiphenyl, it activates a complex network of response pathways to mitigate the damage. The perturbation caused by the parent compound or its reactive metabolites triggers these responses. nih.gov

For nitroaromatic compounds, key cellular responses include:

DNA Damage Response (DDR): The formation of DNA adducts activates the DDR pathway. Sensor proteins detect the DNA lesions, initiating signaling cascades that lead to cell cycle arrest, giving the cell time to repair the damage, or inducing apoptosis (programmed cell death) if the damage is too severe to be repaired. nih.gov

Oxidative Stress Response: The induction of oxidative stress activates pathways like the NRF2-ARE signaling cascade. nih.gov NRF2 is a transcription factor that, under stress conditions, translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxifying enzymes, which constitute a major cellular defense mechanism. nih.gov

Metabolic Enzyme Induction: Exposure to xenobiotics can lead to the induction of drug-metabolizing enzymes, such as cytochrome P450s, which can either enhance detoxification or, in the case of compounds like 2-Nitrobiphenyl, increase bioactivation. nih.gov

The AOP framework helps to systematically identify the molecular targets and biological pathways involved in toxicity. nih.govresearchgate.net For a nitroaromatic compound like 2-Nitrobiphenyl, a plausible AOP could be constructed based on its known mechanisms of toxicity.

Table 3: Illustrative Adverse Outcome Pathway for a Nitroaromatic Compound

| AOP Component | Event for a Nitroaromatic Compound (e.g., 2-Nitrobiphenyl) | Level of Organization |

|---|---|---|

| Molecular Initiating Event (MIE) | Metabolic activation via nitroreduction and/or ring oxidation. scielo.brnih.gov | Molecular |

| Key Event 1 | Formation of reactive electrophilic metabolites (e.g., N-hydroxylamine, quinones). psu.eduresearchgate.net | Molecular |

| Key Event 2 | Covalent binding of metabolites to DNA, forming DNA adducts. nih.govnih.gov | Molecular/Cellular |

| Key Event 3 | Induction of oxidative stress through redox cycling. nih.gov | Cellular |

| Key Event 4 | Activation of stress response pathways (e.g., DNA damage response, NRF2). nih.gov | Cellular |

| Key Event 5 | Genomic instability, mutations, and/or cytotoxicity due to unrepaired damage or overwhelmed defenses. nih.gov | Cellular/Tissue |

| Adverse Outcome (AO) | Carcinogenesis (e.g., tumor formation), organ toxicity. researchgate.netnih.gov | Organism |

This table outlines a generalized AOP for nitroaromatic compounds. AOPs provide a framework for organizing existing knowledge and guiding research to better predict chemical hazards. epa.govnih.gov

Influence of Deuteration on Toxicological Profiles

The substitution of hydrogen with deuterium (B1214612) in 2-nitrobiphenyl to form 2-Nitrobiphenyl-2',3',4',5',6'-d5 can significantly alter its toxicological profile. This alteration is primarily due to the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov The breaking of this bond is often a rate-limiting step in metabolic reactions, particularly those mediated by cytochrome P450 enzymes. nih.govnih.gov

Altered Formation of Toxic Metabolites via Kinetic Isotope Effects

The metabolism of 2-nitrobiphenyl is a critical factor in its toxicity. The metabolic pathways can lead to the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxicity and carcinogenicity. The introduction of deuterium at specific positions on the biphenyl (B1667301) ring system can slow down these metabolic reactions. nih.gov

The primary mechanism for this alteration is the deuterium kinetic isotope effect. nih.gov This effect can lead to a decrease in the rate of formation of toxic metabolites. For instance, if the hydroxylation of the phenyl ring is a key step in the activation of 2-nitrobiphenyl to a toxic species, the presence of deuterium at the site of hydroxylation will slow this process down. nih.gov This can shunt the metabolism towards alternative, potentially less toxic pathways. nih.gov

Table 1: Illustrative Kinetic Isotope Effect on the Metabolism of this compound

This table presents hypothetical data to illustrate the potential impact of deuteration on the metabolic rates of 2-nitrobiphenyl. The values are not based on direct experimental results for this specific compound but are representative of kinetic isotope effects observed for other deuterated molecules.

| Metabolite | Rate of Formation (Non-deuterated) (nmol/min/mg protein) | Rate of Formation (Deuterated) (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| Hydroxylated Metabolite A | 10.5 | 3.5 | 3.0 |

| Hydroxylated Metabolite B | 5.2 | 2.1 | 2.5 |

| Nitro-reduced Metabolite | 8.1 | 7.9 | 1.0 |

Potential for Modified Toxicity due to Deuteration

Research on other deuterated compounds has demonstrated that this strategy can be effectively used to mitigate drug-induced toxicity. nih.gov While direct studies on this compound are not extensively available, the established principles of toxicology and kinetic isotope effects strongly suggest a potential for reduced toxicity. nih.govnih.gov

In Vitro and In Vivo Toxicological Assay Development Using Deuterated Standards

Deuterated compounds like this compound are invaluable tools in the development and validation of toxicological assays. Their use as internal standards in analytical methods, such as mass spectrometry, allows for precise and accurate quantification of the non-deuterated parent compound and its metabolites in biological matrices.

The development of robust in vitro and in vivo assays is crucial for understanding the toxic potential of chemicals. nih.govnih.gov In vitro models, such as cell cultures and microsomal preparations, are used to investigate metabolic pathways and mechanisms of toxicity. nih.gov In these assays, deuterated standards are essential for calibrating instruments and ensuring the reliability of the data.

In vivo studies in animal models provide a more comprehensive picture of a chemical's toxicokinetics and systemic effects. The use of deuterated standards in these studies allows for detailed analysis of absorption, distribution, metabolism, and excretion (ADME) profiles. This information is critical for extrapolating findings to human health risk assessment.

Table 2: Applications of this compound in Toxicological Assays

This table outlines the key applications of the deuterated standard in various toxicological testing methods.

| Assay Type | Application of Deuterated Standard | Information Gained |

| In Vitro | ||

| Liver Microsome Metabolism Assay | Internal standard for LC-MS analysis | Rate of metabolite formation, identification of metabolic pathways |

| Cell-based Cytotoxicity Assay | Internal standard for quantifying intracellular compound levels | Dose-response relationships for cell viability, apoptosis, etc. |

| Genotoxicity Assay (e.g., Ames test, Comet assay) | Internal standard for quantifying DNA adducts | Assessment of mutagenic and genotoxic potential |

| In Vivo | ||

| Pharmacokinetic/Toxicokinetic Studies | Internal standard for analyzing plasma and tissue samples | ADME properties, bioavailability, half-life, clearance |